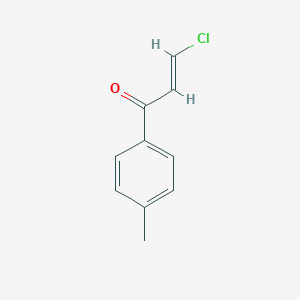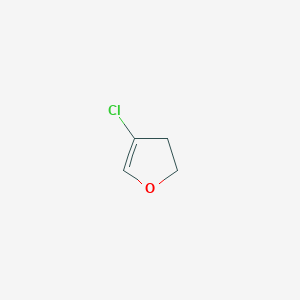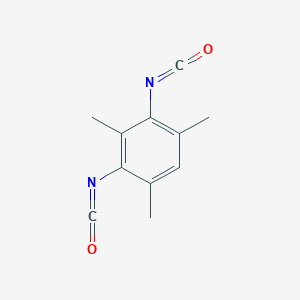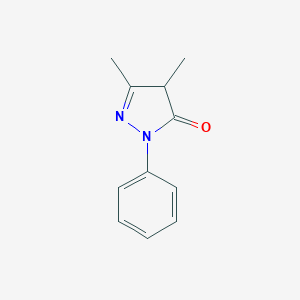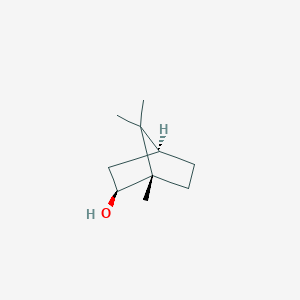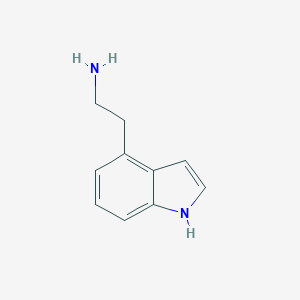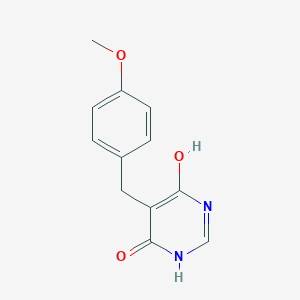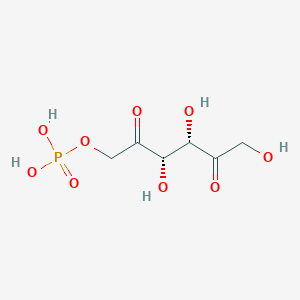
2,4-Dimethylphenanthrene
説明
2,4-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .
Synthesis Analysis
The synthesis of 2,4-Dimethylphenanthrene involves a generally applicable strategy that features a furan/dimethyl-1-naphthyne cycloaddition reaction followed by a convenient direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide generated in situ .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylphenanthrene can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C16H14/c1-11-9-12(2)16-14(10-11)8-7-13-5-3-4-6-15(13)16/h3-10H,1-2H3 . Physical And Chemical Properties Analysis
2,4-Dimethylphenanthrene has a density of 1.1±0.1 g/cm3, a boiling point of 369.0±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 59.2±0.8 kJ/mol and a flash point of 168.0±13.7 °C . The index of refraction is 1.676, and the molar refractivity is 71.6±0.3 cm3 .科学的研究の応用
Synthesis and Chemical Analysis
Synthesis Techniques : 2,4-Dimethylphenanthrene and its regioisomers have been synthesized through methods involving furan/dimethyl-1-naphthyne cycloaddition reaction and deoxygenation processes. These methods provide insights into the efficient synthesis of this compound (Jung & Koreeda, 1989).
Regiospecific Synthesis : The synthesis of dimethylphenanthrenes, including 2,4-Dimethylphenanthrene, has been achieved through directed ortho metalation and Suzuki–Miyaura cross-coupling reactions. This research highlights the importance of these synthetic routes in producing various dimethylphenanthrenes (Böhme, Lorentzen, & Jørgensen, 2017).
Analytical Techniques : The use of reversed-phase liquid chromatography for analyzing dimethylphenanthrene isomers, including 2,4-Dimethylphenanthrene, has been investigated. This study provides insights into the molecular shape analysis and prediction of behavior for these compounds (Garrigues et al., 1989).
Molecular and Physical Properties
Vibrational Analysis : Research on 3,6-Dimethylphenanthrene, closely related to 2,4-Dimethylphenanthrene, has provided insight into the vibrational, physical, and chemical properties of these compounds. This study is crucial for understanding the altered geometrical parameters and electronic properties due to methyl group addition (Ali et al., 2015).
Nuclear Magnetic Resonance Studies : NMR studies have been conducted on various dimethylphenanthrene compounds, providing valuable information about their structural aspects and molecular behavior (Yamamoto & Nakanishi, 1973).
Environmental and Biological Applications
Biodegradation Studies : The degradation of dimethylphenols, similar in structure to 2,4-Dimethylphenanthrene, by microorganisms like Mycobacterium neoaurum, highlights the potential for bioremediation of environments contaminated with such compounds (Ji et al., 2019).
Ecotoxicology : The effects of dimethylated polycyclic aromatic hydrocarbons on the embryonic development of Japanese medaka have been studied, offering insights into the environmental impact and toxicity of these compounds, which include dimethylphenanthrenes (Rhodes et al., 2005).
Safety And Hazards
2,4-Dimethylphenanthrene is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if you feel unwell .
特性
IUPAC Name |
2,4-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)16-14(10-11)8-7-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSJDDFSMXUNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165067 | |
| Record name | Phenanthrene, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenanthrene | |
CAS RN |
15254-64-5 | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15254-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3X6D9TZ6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



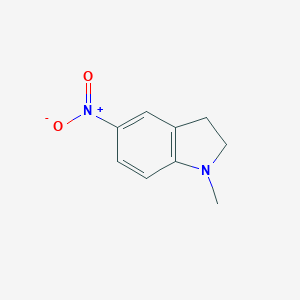
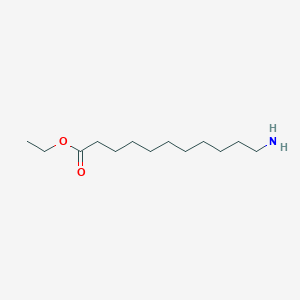
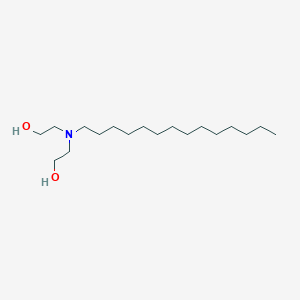
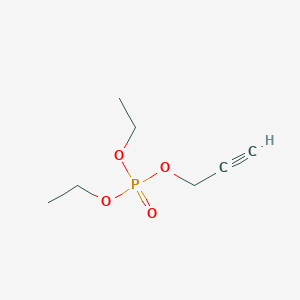
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
